Bromo(alpha-)-pi-tolunitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(alpha-)-pi-tolunitrile: is an organic compound that belongs to the class of alpha-brominated aromatic nitriles It is characterized by the presence of a bromine atom attached to the alpha position of the aromatic ring, which is further substituted with a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Bromo(alpha-)-pi-tolunitrile typically involves the bromination of alpha-positioned aromatic compounds. One common method is the α-bromination of acetophenones using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under photochemical conditions . Another approach involves the use of pyridine hydrobromide perbromide as the brominating agent, which has been shown to be effective in achieving high yields .
Industrial Production Methods: Industrial production of this compound often employs biphasic electrolysis techniques, where the bromination is carried out in a two-phase system using sodium bromide (NaBr) and chloroform (CHCl3) with sulfuric acid (H2SO4) as the supporting electrolyte . This method is advantageous due to its high selectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Bromo(alpha-)-pi-tolunitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of substituted aromatic nitriles.
Oxidation: Formation of aromatic carboxylic acids or ketones.
Reduction: Formation of primary aromatic amines.
Wissenschaftliche Forschungsanwendungen
Bromo(alpha-)-pi-tolunitrile has diverse applications in scientific research, including:
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bromo(alpha-)-pi-tolunitrile involves its reactivity due to the presence of the bromine atom and nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitrile group can participate in various transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Bromoacetophenone: Another alpha-brominated aromatic compound with similar reactivity.
Bromobenzene: A simpler brominated aromatic compound used in various organic syntheses.
Bromotoluene: Similar structure but lacks the nitrile group, leading to different reactivity and applications.
Uniqueness: Bromo(alpha-)-pi-tolunitrile is unique due to the presence of both the bromine atom and the nitrile group, which confer distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler brominated compounds .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-isocyanobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQDVXKCPSKZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.